6-bromo-1-methyl-2,3-dihydro-1H-inden-1-amine
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Overview
Description
6-Bromo-1-methyl-2,3-dihydro-1H-inden-1-amine is an organic compound with the molecular formula C10H12BrN. It belongs to the class of indene derivatives, which are known for their diverse chemical properties and applications in various fields such as medicinal chemistry and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-bromo-1-methyl-2,3-dihydro-1H-inden-1-amine typically involves the bromination of 1-methyl-2,3-dihydro-1H-indene followed by amination. The bromination can be carried out using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent like chloroform or carbon tetrachloride. The reaction is usually conducted at room temperature or slightly elevated temperatures to ensure complete bromination.
The subsequent amination step involves the reaction of the brominated intermediate with ammonia or an amine source under basic conditions. Common reagents for this step include sodium amide (NaNH2) or lithium diisopropylamide (LDA) in an aprotic solvent such as tetrahydrofuran (THF).
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimized reaction conditions to ensure high yield and purity of the final product. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
6-Bromo-1-methyl-2,3-dihydro-1H-inden-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can convert the compound to its corresponding alcohols or amines using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions can replace the bromine atom with other functional groups like hydroxyl, amino, or alkyl groups using reagents like sodium hydroxide (NaOH) or Grignard reagents.
Common Reagents and Conditions
Oxidation: KMnO4 in aqueous or acidic medium.
Reduction: LiAlH4 in dry ether or NaBH4 in methanol.
Substitution: NaOH in water or Grignard reagents in dry ether.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted indene derivatives.
Scientific Research Applications
6-Bromo-1-methyl-2,3-dihydro-1H-inden-1-amine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules and heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for the development of pharmaceutical agents targeting various diseases.
Industry: Utilized in the production of advanced materials, including polymers and dyes.
Mechanism of Action
The mechanism of action of 6-bromo-1-methyl-2,3-dihydro-1H-inden-1-amine involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of enzymes, receptors, or other biomolecules, leading to various biological effects. The exact mechanism depends on the specific application and the target molecule.
Comparison with Similar Compounds
Similar Compounds
- 6-Bromo-2,3-dihydro-1H-inden-1-amine
- 4-Bromo-2,3-dihydro-1H-inden-1-amine
- 1-Methyl-2,3-dihydro-1H-inden-1-amine
Uniqueness
6-Bromo-1-methyl-2,3-dihydro-1H-inden-1-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C10H12BrN |
---|---|
Molecular Weight |
226.11 g/mol |
IUPAC Name |
6-bromo-1-methyl-2,3-dihydroinden-1-amine |
InChI |
InChI=1S/C10H12BrN/c1-10(12)5-4-7-2-3-8(11)6-9(7)10/h2-3,6H,4-5,12H2,1H3 |
InChI Key |
IDBQMDFPQLXTQK-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CCC2=C1C=C(C=C2)Br)N |
Origin of Product |
United States |
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